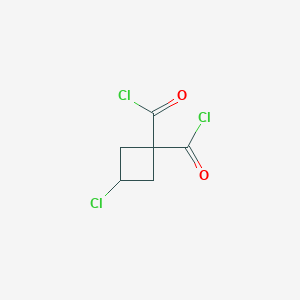
3-Chlorocyclobutane-1,1-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorocyclobutane-1,1-dicarbonyl dichloride is a chemical compound with the molecular formula C6H6Cl2O2. It is a derivative of cyclobutane, a four-membered carbon ring, with two carbonyl chloride groups and one chlorine atom attached to the ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:
Cyclobutane-1,1-dicarboxylic acid+SOCl2→3-Chlorocyclobutane-1,1-dicarbonyl dichloride+SO2+HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Analyse Chemischer Reaktionen
3-Chlorocyclobutane-1,1-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 3-chlorocyclobutane-1,1-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorocyclobutane-1,1-dicarboxylic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-Chlorocyclobutane-1,1-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the cyclobutane ring.
Vergleich Mit ähnlichen Verbindungen
3-Chlorocyclobutane-1,1-dicarbonyl dichloride can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the chlorine atom and carbonyl chloride groups, making it less reactive.
Cyclobutane-1,1-dicarbonyl dichloride: Similar structure but without the chlorine atom, leading to different reactivity and applications.
3-Bromocyclobutane-1,1-dicarbonyl dichloride: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Eigenschaften
CAS-Nummer |
89582-02-5 |
|---|---|
Molekularformel |
C6H5Cl3O2 |
Molekulargewicht |
215.5 g/mol |
IUPAC-Name |
3-chlorocyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H5Cl3O2/c7-3-1-6(2-3,4(8)10)5(9)11/h3H,1-2H2 |
InChI-Schlüssel |
CEEYQDPQYPWSMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)Cl)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
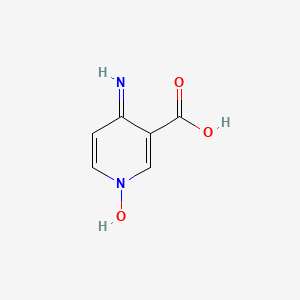
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
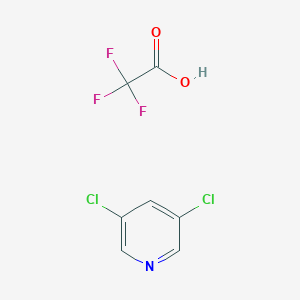
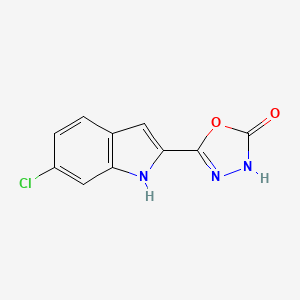
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
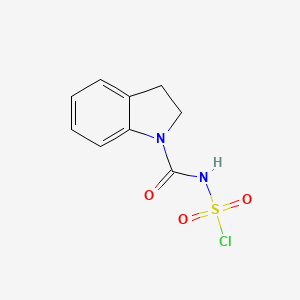
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
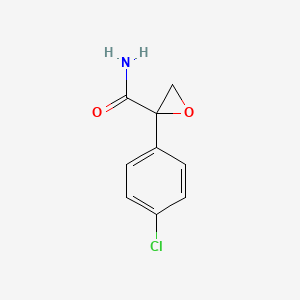
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
